3-methyl-1H-pyrazole-4-carbonitrile
CAS No.: 131661-41-1
Cat. No.: VC21316496
Molecular Formula: C5H5N3
Molecular Weight: 107.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131661-41-1 |
---|---|
Molecular Formula | C5H5N3 |
Molecular Weight | 107.11 g/mol |
IUPAC Name | 5-methyl-1H-pyrazole-4-carbonitrile |
Standard InChI | InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) |
Standard InChI Key | SBHYNBAKHDSUKT-UHFFFAOYSA-N |
SMILES | CC1=C(C=NN1)C#N |
Canonical SMILES | CC1=C(C=NN1)C#N |
Introduction
Chemical Structure and Identification
3-Methyl-1H-pyrazole-4-carbonitrile exists as a well-defined chemical entity with distinctive structural characteristics. The compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a methyl substituent at the 3-position and a carbonitrile group at the 4-position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.
Basic Identification Parameters
The fundamental identification parameters for 3-methyl-1H-pyrazole-4-carbonitrile are summarized in Table 1, providing essential information for researchers and chemists working with this compound.
Table 1: Basic Identification Parameters of 3-Methyl-1H-pyrazole-4-carbonitrile
Parameter | Value |
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Molecular Formula | C₅H₅N₃ |
Molecular Weight | 107.11 g/mol |
CAS Registry Number | 131661-41-1 |
PubChem CID | 1382043 |
Creation Date | July 11, 2005 |
Last Modified | April 5, 2025 |
The compound is registered in various chemical databases with specific identifiers that facilitate its recognition and retrieval in scientific literature and chemical repositories .
Structural Representation
3-Methyl-1H-pyrazole-4-carbonitrile possesses a distinct chemical structure that can be represented through various notations commonly used in chemical informatics. These representations serve different purposes in chemical documentation, computational chemistry, and database management.
Table 2: Structural Representations of 3-Methyl-1H-pyrazole-4-carbonitrile
Representation Type | Value |
---|---|
IUPAC Name | 5-methyl-1H-pyrazole-4-carbonitrile |
InChI | InChI=1S/C5H5N3/c1-4-5(2-6)3-7-8-4/h3H,1H3,(H,7,8) |
InChIKey | SBHYNBAKHDSUKT-UHFFFAOYSA-N |
SMILES | CC1=C(C=NN1)C#N |
These structural representations provide standardized methods for encoding the molecular structure, enabling consistent identification across different chemical databases and literature sources .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-methyl-1H-pyrazole-4-carbonitrile is essential for its application in synthetic chemistry and other related fields.
Chemical Reactivity
The chemical reactivity of 3-methyl-1H-pyrazole-4-carbonitrile is largely determined by its functional groups:
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The pyrazole ring system provides aromatic character and contains two nitrogen atoms that can participate in hydrogen bonding and act as Lewis bases.
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The nitrile (carbonitrile) group at position 4 represents a versatile functional group that can undergo various transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition reactions with nucleophiles.
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The methyl group at position 3 contributes to the electron density distribution within the pyrazole ring, influencing reactivity patterns and serving as a site for potential functionalization through radical or oxidative processes.
Synthesis Methods
Synthesis of Related Derivatives
The synthesis of structurally related compounds, such as 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitrile derivatives, follows a general procedure that could be adapted for the synthesis of 3-methyl-1H-pyrazole-4-carbonitrile with appropriate modifications.
General Procedure:
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Arylhydrazine hydrochlorides (0.01mol) are reacted with (1-ethoxyethylidene)malononitrile (0.01 mol) in the presence of sodium acetate (0.02mol)
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The reaction is conducted in ethanol (40mL) under reflux conditions for 1 hour
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After completion, the reaction mixture is poured into cold water
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The resulting precipitate is filtered and recrystallized from ethanol/water
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The reaction progress is monitored using thin layer chromatography (TLC) with silica gel plates and hexane/ethyl acetate (1:1) as the eluent
This general approach has been reported to yield 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile with a yield of 86% . With appropriate modifications to the starting materials, similar methodology could potentially be applied to synthesize 3-methyl-1H-pyrazole-4-carbonitrile.
Table 3: Reaction Conditions for Synthesis of Related Pyrazole Derivatives
Parameter | Condition |
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Reagents | Arylhydrazine hydrochlorides + (1-ethoxyethylidene)malononitrile + sodium acetate |
Solvent | Ethanol |
Temperature | Reflux |
Reaction Time | 1 hour |
Monitoring Method | TLC (hexane/ethyl acetate 1:1) |
Purification | Recrystallization from ethanol/water |
Reported Yield (for analog) | 86% |
Related Derivatives and Structure-Activity Relationships
Structurally Related Compounds
3-Methyl-1H-pyrazole-4-carbonitrile serves as a core structure for numerous derivatives with varied substitution patterns. These related compounds demonstrate the versatility of the pyrazole scaffold and its amenability to structural modifications.
Table 4: Selected Derivatives Related to 3-Methyl-1H-pyrazole-4-carbonitrile
Compound | CAS Number | Molecular Weight (g/mol) |
---|---|---|
3-methyl-1H-pyrazole-4-carbonitrile | 131661-41-1 | 107.11 |
5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carbonitrile | 168465-06-3 | 212.25 |
5-amino-3-bromo-1-methyl-1H-pyrazole-4-carbonitrile | 1390635-70-7 | 201.03 |
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | 151291-04-2 | 168.22 |
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 51516-82-6 | 216.22 |
5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 58791-82-5 | 232.67 |
The table illustrates the structural diversity that can be achieved through modifications of the basic pyrazole scaffold . These modifications include:
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Introduction of amino groups at position 5
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Substitution at the N1 position with various alkyl and aryl groups
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Replacement of the methyl group at position 3 with other functionalities
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Retention of the carbonitrile group at position 4 as a constant feature
Applications and Research Significance
Synthetic Applications
3-Methyl-1H-pyrazole-4-carbonitrile serves as a valuable building block in organic synthesis. The nitrile group can undergo various transformations:
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Hydrolysis to carboxylic acid derivatives
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Reduction to primary amines
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Conversion to amidines or tetrazoles
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Reaction with organometallic reagents to form ketones
These transformations expand the utility of 3-methyl-1H-pyrazole-4-carbonitrile as a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
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